3-(3-Methoxy-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Historical Development of Quinoxaline-Piperidine Hybrid Compounds
The historical trajectory of quinoxaline-piperidine hybrid compounds reflects the systematic evolution of heterocyclic chemistry and structure-based drug design principles. Quinoxaline, first synthesized in 1885 through the condensation of orthio-diamines with 1,2-diketones, established itself as a fundamental heterocyclic scaffold in organic chemistry. The parent quinoxaline compound results from the condensation of glyoxal with 1,2-diaminobenzene, with substituted derivatives arising when alpha-ketonic acids, alpha-chloroketones, alpha-aldehyde alcohols, and alpha-ketone alcohols are employed in place of diketones. Piperidine, independently discovered by Scottish chemist Thomas Anderson in 1850 and French chemist Auguste Cahours in 1852, emerged as a critical structural motif in pharmaceutical development. The systematic combination of these two heterocyclic systems began gaining prominence in the late twentieth century as medicinal chemists recognized the potential for creating hybrid molecules that could exploit the beneficial properties of both scaffolds.
Recent advances in quinoxaline-piperidine hybrid synthesis have demonstrated the versatility of these compounds through various synthetic approaches. Research by Van de Walle and colleagues in July 2020 validated the addition of piperidine side chains as beneficial for the uptake and accumulation of antimalarial drugs, with quinoline-piperidine hybrids showing extraordinary half maximal inhibitory concentration values against multidrug-resistant Plasmodium falciparum K1 strains in the nanomolar range. The synthesis of hybrid molecules incorporating triazole and nitrogen-containing heterocyclic hydrazide components has been achieved using diamine alkyl or piperazine as linkers, with modifications strategically designed to enhance overall biological activity. The positioning of these components plays a crucial role in activity enhancement, as demonstrated by studies showing that direct linkage of triazole to the quinoline ring compromises activity compared to structures where quinoline and triazole are combined through a linker.
Structural Classification and Nomenclature Systems
The structural classification of 3-(3-Methoxy-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds. The compound belongs to the broad category of quinoxaline derivatives, which are characterized as bicyclic compounds containing two nitrogen atoms in the aromatic ring structure. More specifically, it falls under the classification of amino acid derivatives due to the presence of the piperidine-1-carboxylic acid moiety. The systematic name reflects the compound's hierarchical structure, beginning with the piperidine ring as the parent structure, followed by the quinoxaline substituent with its methoxy group, and concluding with the tert-butyl ester protecting group.
The molecular structure features several distinct structural elements that contribute to its classification complexity. The quinoxaline moiety consists of a benzopyrazine system, representing a fusion of benzene and pyrazine rings, with a methoxy group positioned at the 3-position and an amino linkage at the 2-position. The piperidine component exists as a six-membered saturated heterocyclic ring containing one nitrogen atom, with the quinoxaline system attached at the 3-position and a carboxylate ester group at the 1-position. The tert-butyl ester functionality serves as a protecting group commonly employed in synthetic organic chemistry to mask carboxylic acid functionality during multi-step synthetic sequences.
| Structural Component | Chemical Classification | Key Features |
|---|---|---|
| Quinoxaline Core | Bicyclic Aromatic Heterocycle | Two nitrogen atoms in aromatic system |
| Methoxy Substituent | Alkoxy Functional Group | Electron-donating group at 3-position |
| Amino Linker | Secondary Amine | Connects quinoxaline to piperidine |
| Piperidine Ring | Saturated Heterocycle | Six-membered ring with one nitrogen |
| Carboxylate Ester | Protected Carboxylic Acid | Tert-butyl protecting group |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass broader implications for structure-activity relationship studies and medicinal chemistry advancement. Quinoxaline derivatives have demonstrated diverse biological activities, with recent investigations focusing on their potential as ligands and their antitumoral properties. The integration of piperidine structural motifs, which are ubiquitous building blocks in pharmaceuticals and fine chemicals, creates hybrid systems that can potentially exploit the beneficial characteristics of both heterocyclic frameworks.
Research on piperidine derivatives has revealed significant advances in synthesis methodologies, with recent scientific literature documenting both intramolecular and intermolecular reactions leading to various piperidine derivatives. The development of green approaches to piperidine synthesis, such as water-mediated intramolecular cyclization occurring after bis-aza Michael addition, has demonstrated the evolution of synthetic methodologies toward more environmentally sustainable processes. These synthetic advances have enabled the preparation of broad ranges of substituted piperidinols with modest anthelmintic activity, illustrating the biological relevance of piperidine-containing structures.
The mechanism of action for compounds like this compound often involves interactions with biological targets such as enzymes or receptors. Studies on similar compounds suggest that their efficacy is influenced by their ability to bind selectively to biological targets, with quantitative structure-activity relationship studies providing insights into how structural modifications impact biological activity. The quinoxaline component typically contributes to target selectivity and binding affinity, while the piperidine moiety may influence pharmacokinetic properties such as solubility, permeability, and metabolic stability.
Global Research Trends in Quinoxaline-Containing Structures
Global research trends in quinoxaline-containing structures reflect the increasing recognition of these compounds as privileged scaffolds in drug discovery and development. Recent investigations have focused on quinoxaline 1,4-dioxides as promising candidates for developing new drugs targeting bacterial infections, oncological diseases, and malaria. The synthesis of quinoxaline 1,4-dioxides through the condensation of benzofuroxans with enamines has been expanded to include a large number of starting substrates, demonstrating the versatility of this synthetic approach. The Beirut reaction, initially used for synthesizing phenazine 5,10-dioxides and analogs of the antibiotic iodinin, has been further developed to include alkynes for the synthesis of 2,3-disubstituted quinoxaline 1,4-dioxides.
Contemporary research has emphasized the development of quinoxaline derivatives as antimycobacterial agents, with novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides showing significant therapeutic potential. Studies have demonstrated that the positioning and nature of substituents critically influence antimicrobial properties, with compounds containing ethoxycarbonyl groups at position 2 of quinoxaline displaying pronounced activity across tested strains. The substitution of ethoxycarbonyl groups with carboxamide groups of analogous electronic properties has been shown to negatively influence antitubercular effectiveness, while the inclusion of lipophilic piperidine segments can marginally enhance antimycobacterial activity.
Recent advances in quinoxaline research have also focused on the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives through Buchwald-Hartwig cross-coupling reactions, with evaluation of their ability to inhibit drug efflux activity of Candida albicans transporters. These investigations have revealed that most compounds could inhibit the efflux of substrates mediated by both ABC transporter CaCdr1p and MFS pump CaMdr1p, with some compounds demonstrating specific inhibition without being substrates themselves. The development of lawsone-quinoxaline hybrids as dual binding site cholinesterase inhibitors represents another significant research direction, with compounds showing potential for treatment of neurodegenerative diseases.
| Research Area | Key Developments | Representative Applications |
|---|---|---|
| Antimycobacterial Activity | Quinoxaline-2-carboxylic acid 1,4-dioxides | Tuberculosis treatment |
| Antifungal Research | Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives | Candida albicans efflux pump inhibition |
| Neurodegeneration | Lawsone-quinoxaline hybrids | Cholinesterase inhibition |
| Antimalarial Development | Quinoline-piperidine hybrids | Multidrug-resistant Plasmodium falciparum |
| Antibiofilm Agents | N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines | Salmonella paratyphi inhibition |
The synthesis of morpholine-, piperidine-, and N-substituted piperazine derivatives of 2-(benzimidazol-2-yl)quinoxaline through Mamedov rearrangement reactions has demonstrated the continued evolution of synthetic methodologies for quinoxaline-containing compounds. These reactions involve the interaction of 3-aroylquinoxalinones with benzene-1,2-diamines at reflux in acetic acid, producing regioisomeric derivatives containing various heterocyclic fragments. The formation of byproducts through nucleophilic substitution of fluorine atoms with benzimidazole nitrogen atoms illustrates the complexity of these synthetic transformations and the importance of reaction condition optimization.
Properties
IUPAC Name |
tert-butyl 3-[(3-methoxyquinoxalin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)26-18(24)23-11-7-8-13(12-23)20-16-17(25-4)22-15-10-6-5-9-14(15)21-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSPOMZIBUJIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671401 | |
| Record name | tert-Butyl 3-[(3-methoxyquinoxalin-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065485-08-6 | |
| Record name | tert-Butyl 3-[(3-methoxyquinoxalin-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Methoxy-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-[(3-methoxyquinoxalin-2-yl)amino]methyl)piperidine-1-carboxylate , is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.44 g/mol |
| CAS Number | 1065485-08-6 |
| Density | 1.218 g/cm³ |
Antimicrobial Activity
Research indicates that compounds containing a quinoxaline core exhibit significant antimicrobial properties. A study evaluated various quinoxaline derivatives, including those similar to this compound, against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.91 to 500 µg/mL, with many showing moderate to good activity (MIC < 15.625 µg/mL) against Mtb H37Ra .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, structural modifications in quinoxaline derivatives were linked to enhanced cytotoxicity against various cancer cell lines, indicating that the presence of specific functional groups can significantly affect biological activity .
Case Study: Synthesis and Evaluation
A study focused on synthesizing and evaluating the biological activity of quinoxaline derivatives, including tert-butyl 3-[(3-methoxyquinoxalin-2-yl)amino]methyl)piperidine-1-carboxylate. The results showed promising antitubercular activity and cytotoxic effects against cancer cell lines, supporting further investigation into its therapeutic potential .
Data Table: Biological Activity Summary
| Activity Type | Tested Organism/Cell Line | MIC/IC Value | Reference |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis H37Ra | < 15.625 µg/mL | |
| Cytotoxicity | Various cancer cell lines | Varies (specific values not provided) |
The mechanism by which quinoxaline derivatives exert their biological effects often involves interaction with specific cellular pathways or targets. For instance, some studies suggest that these compounds may act as inhibitors of certain enzymes or receptors involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
- Substituent Effects: Methoxy vs. In contrast, the chloro substituent in analogs increases lipophilicity, which may improve membrane permeability but introduces safety concerns (e.g., lachrymator properties) . Amino vs. Oxy Linkages: The amino group in the target compound enables hydrogen bonding, critical for target binding. Ether-linked analogs (e.g., ) lack this capability, reducing target affinity but improving metabolic stability .
- Positional Isomerism: Substitution at piperidine-3 (target compound) vs.
Preparation Methods
Formation of the Quinoxaline Intermediate
The quinoxaline nucleus with a methoxy substituent at the 3-position is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and suitable 1,2-dicarbonyl compounds. The methoxy group introduction can be achieved through methylation of hydroxyquinoxaline intermediates or by using methoxy-substituted starting materials.
Amination and Coupling to Piperidine Derivative
The amino linkage at the 2-position of quinoxaline is formed by nucleophilic substitution or amide bond formation with the piperidine moiety. The piperidine ring is functionalized with a carboxylic acid group, which is protected as a tert-butyl ester to prevent side reactions during coupling.
Protection of Carboxylic Acid as tert-Butyl Ester
Protection of the carboxylic acid group is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). This step ensures the acid functionality remains intact during subsequent synthetic transformations.
Purification and Characterization
The final compound is purified by recrystallization from suitable solvents (e.g., ethyl acetate/methanol mixtures) or by silica gel column chromatography using appropriate eluents (e.g., petroleum ether/ethyl acetate). Characterization is performed using melting point determination, proton and carbon NMR spectroscopy, and chromatographic purity analysis.
Example Preparation Procedure (Based on Literature)
Alternative Reagents and Conditions
- Conversion of amide groups to cyano groups can be achieved using trifluoroacetic anhydride or phosphorus oxychloride in the presence of imidazole.
- Other reagents for similar transformations include oxalyl chloride in dimethyl sulfoxide or carbon tetrachloride with triphenyl phosphine.
- Bases such as potassium bicarbonate or sodium carbonate are used to neutralize reaction mixtures during acylation or protection steps.
Analytical Techniques for Monitoring and Characterization
- High-performance liquid chromatography (HPLC) with Unison C8 columns and UV detection at 210 nm is used to analyze purity and conversion.
- Proton and carbon nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation of intermediates and final product.
- Melting point determination and powder X-ray diffraction (PXRD) are employed to confirm crystalline form and purity.
Summary Table of Key Preparation Parameters
Q & A
How can researchers optimize the synthetic yield of this compound while maintaining stereochemical control?
Basic Research Question
To improve yield, use regioselective reagents like L-Selectride for allylic alcohol formation, as demonstrated in the synthesis of analogous tert-butyl piperidine carboxylates . Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity. For stereochemical control, employ chiral catalysts or enantioselective conditions, such as VO(hydroxamate)₂-mediated epoxidation, which achieved a 17:1 diastereomeric ratio in related compounds .
What purification strategies are effective for isolating intermediates during synthesis?
Basic Research Question
Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) is critical for isolating intermediates. For polar byproducts, gradient elution (0–10% methanol in dichloromethane) efficiently separates tert-butyl-protected piperidine derivatives . High-performance liquid chromatography (HPLC) may resolve stereoisomers if diastereomeric ratios are suboptimal .
How do reaction conditions influence stereochemical outcomes in the formation of the quinoxaline-piperidine scaffold?
Advanced Research Question
Stereoselectivity is sensitive to temperature, solvent, and catalyst choice. For example, epoxidation with VO(hydroxamate)₂ and TBHP in dichloromethane at 0°C favored a specific stereoisomer (17:1 ratio) in structurally similar compounds . Computational modeling (DFT) can predict transition states to guide solvent or catalyst selection.
What methodologies are recommended for assessing biological activity, particularly enzyme modulation?
Advanced Research Question
Use in vitro assays (e.g., fluorescence-based enzymatic inhibition) to evaluate interactions with targets like kinases or proteases. The tert-butyl ester group enhances membrane permeability, making the compound suitable for cellular assays . Structural analogs have shown activity in neurology, suggesting neuroreceptor binding studies (e.g., radioligand displacement assays) .
How should researchers characterize this compound to confirm structural integrity?
Basic Research Question
Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For example, tert-butyl signals in ¹H NMR (δ ~1.4 ppm) and carbonyl peaks in IR (~1700 cm⁻¹) confirm ester functionality . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline intermediates .
What stability challenges arise during storage, and how can they be mitigated?
Advanced Research Question
The Boc (tert-butoxycarbonyl) group is hydrolytically labile under acidic or prolonged humid conditions. Store the compound at –20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen. Monitor degradation via LC-MS; if decomposition exceeds 5%, repurify using preparative TLC .
Which safety protocols are critical when handling this compound?
Basic Research Question
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste . First-aid measures include rinsing exposed areas with water for 15 minutes and seeking medical evaluation .
How does the compound interact with biological membranes or cellular targets?
Advanced Research Question
The piperidine ring and tert-butyl ester enhance lipophilicity, facilitating blood-brain barrier penetration. Molecular docking studies suggest potential binding to G-protein-coupled receptors (GPCRs) or ion channels . Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Advanced Research Question
Unexpected shifts may arise from rotameric equilibria or solvent effects. Compare experimental NMR data with computed spectra (e.g., using Gaussian or ACD/Labs). For quinoxaline derivatives, aromatic proton shifts (δ 7.5–8.5 ppm) are sensitive to substituent electronic effects; deuterated solvents (CDCl₃ vs. DMSO-d₆) can clarify ambiguities .
What are optimal storage conditions to preserve compound integrity for long-term studies?
Basic Research Question
Store lyophilized solid at –80°C in airtight, light-resistant containers under nitrogen. For solutions, use anhydrous DMSO or ethanol, and avoid freeze-thaw cycles. Regularly assess purity via HPLC; degradation products >2% warrant repurification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
